molecular formula C7H15Cl2N3S B194885 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride CAS No. 38603-72-4

2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride

Cat. No. B194885
CAS RN: 38603-72-4
M. Wt: 244.18 g/mol
InChI Key: VFWUYASTZCOUKN-UHFFFAOYSA-N
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Patent
US04119781

Procedure details

Sodium amide (0.39 g., 0.01 mole) was dissolved in 40 ml. of liquid ammonia and 4.11 g. (0.01 mole) of [(5-methylimidazolyl)-4-methyl]triphenylphosphonium bromide was added. The suspension was stirred at -40° C. for 1 hour and then allowed to warm to room temperature as the ammonia evaporated. The triphenyl phosphine was extracted from the residue with benzene and the remaining solids were taken up in water and extracted with chloroform. The chloroform extracts were dried and evaporated to give 4-aminomethyl-5-methylimidazole in 70% yield. This amine was refluxed with a molar equivalent of cysteamine in acetic acid and treated with hydrochloric acid to give 4-(2-aminoethyl)thiomethyl-5-methylimidazole dihydrochloride.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[CH2:2][C:3]1[N:4]=[CH:5][NH:6][C:7]=1[CH3:8].[NH2:9][CH2:10][CH2:11][SH:12].[ClH:13]>C(O)(=O)C>[ClH:13].[ClH:13].[NH2:9][CH2:10][CH2:11][S:12][CH2:2][C:3]1[N:4]=[CH:5][NH:6][C:7]=1[CH3:8] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC=1N=CNC1C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCS
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.NCCSCC=1N=CNC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.